molecular formula C6H7N3O3 B1334430 2-Amino-6-methoxy-3-nitropyridine CAS No. 73896-36-3

2-Amino-6-methoxy-3-nitropyridine

Cat. No. B1334430
CAS RN: 73896-36-3
M. Wt: 169.14 g/mol
InChI Key: RDJILYVRVOTMTQ-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-3-nitropyridine is a tri-substituted pyridine derivative . It has an empirical formula of C6H7N3O3 and a molecular weight of 169.14 . It is a light yellow to yellow powder .


Synthesis Analysis

The conformational analysis of 2-amino-6-methoxy-3-nitropyridine has been carried out using density functional theory calculations . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The vibrational spectra of the molecule have been simulated theoretically and compared experimentally, and the vibrational frequencies are assigned on the basis of potential energy distribution calculations . The molecule has 19 atoms and 51 normal modes of vibrations .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Physical And Chemical Properties Analysis

The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 338.5±37.0 °C, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.8±0.3 cm3, and a water solubility of 2.25 mg/ml .

Scientific Research Applications

Vibrational Spectroscopy

2-Amino-6-methoxy-3-nitropyridine (AMNP) has been studied using vibrational spectroscopy . This technique involves analyzing the vibrational spectra of the molecule, which is simulated theoretically and compared experimentally. The vibrational frequencies are crucial for understanding the molecular structure and are assigned based on potential energy distribution calculations .

Non-Linear Optical Material Design

AMNP exhibits considerable non-linear optical (NLO) activity , as indicated by first-order hyperpolarizability calculations. This property suggests that AMNP can be used in the design of new optical materials, which are essential in optical devices like switches, modulators, and data storage systems .

Electronic Property Analysis

The electronic properties of AMNP have been derived from theoretical ultraviolet-visible spectrum studies. These properties are validated experimentally, providing insights into the molecule’s behavior in various electronic applications .

Charge Transfer Studies

The natural bond orbital and Mulliken atomic charge distribution analysis of AMNP confirm intramolecular charge transfers and interactions. Understanding these charge transfers is vital for the development of pharmaceutical compounds, as they often involve similar intramolecular features .

Molecular Structure Investigation

Density Functional Theory (DFT) calculations have been employed to carry out the conformational analysis of AMNP. This analysis helps in understanding the stability and reactivity of the molecule, which is fundamental in various chemical synthesis applications .

Biomedical Applications

Due to the presence of intramolecular interactions and associated charge transfers, AMNP is being investigated for its potential biomedical applications. The molecular features of AMNP are common in pharmaceutical compounds, which could lead to new drug developments .

Pharmaceutical Synthesis

AMNP is used as a precursor in the synthesis of various pharmaceuticals. Its structural properties make it a valuable intermediate in creating drugs with specific desired effects .

Agrochemical Compound Development

The pyridine ring of AMNP and its derivatives exhibit antimicrobial, antifungal, antibacterial, and antitumor properties. These characteristics make it a significant compound in the development of agrochemicals to protect crops from pests and diseases .

Mechanism of Action

Target of Action

It’s known that amnp exhibits higher non-linear optical activity , suggesting potential applications in the design of new optical materials .

Mode of Action

The mode of action of AMNP involves intramolecular interactions and charge transfers between the pyridine ring of the AMNP molecule and the lone pair of oxygen . This is a common molecular feature of a pharmaceutical compound . The formation of an intramolecular hydrogen bond between the 11H-18O and 16H-19O atoms after optimization leads to the higher stability of the molecule .

Biochemical Pathways

The presence of intramolecular interactions and associated charge transfers suggest that amnp might influence pathways involving similar molecular features .

Pharmacokinetics

The ADME properties of AMNP indicate that it has high gastrointestinal absorption . The Log Kp value for skin permeation is -6.49 cm/s The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from -0.7 to 1.19 , suggesting moderate lipophilicity.

Result of Action

The compound’s higher non-linear optical activity suggests potential applications in the design of new optical materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMNP. For instance, the presence of ethanol solvent was treated as a continuum dielectric medium in a PCM model, with AMNP considered as a solute in a cavity surrounded by the ethanol . This suggests that the solvent environment can influence the properties and behavior of AMNP.

Safety and Hazards

The molecule has hazard statements H302, H315, H319, H334, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The higher non-linear optical activity of the molecule, indicated in the first-order hyperpolarizability calculations, suggests its potential applications in the design of new optical materials . Its possible biomedical applications are also being explored .

properties

IUPAC Name

6-methoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJILYVRVOTMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397331
Record name 2-Amino-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxy-3-nitropyridine

CAS RN

73896-36-3
Record name 6-Methoxy-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73896-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-3-nitropyridine (154 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMSO (2 ml), and a resulting solution was added dropwise to a DMSO solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was stirred at 25 ° C. for 9 hours and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjection to silica gel thin layer chromatography [eluent: ethyl acetate/hexane=1/1] to obtain 147 mg of 2-amino-6-methoxy-3-nitropyridine (yield: 87%).
Quantity
154 mg
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71 mg
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2 mL
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336 mg
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136 mg
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50 mL
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3 mL
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Synthesis routes and methods II

Procedure details

A solution/suspension of 2-chloro-6-(methyloxy)-3-nitropyridine (65.7 g, 348 mmol) in 2M ammonia in MeOH (500 ml, 1000 mmol) and aqueous ammonia (500 ml, 348 mmol) was stirred at 65° C. for 18 h. The reaction was cooled down and the solid filtered off and washed with water (2×100 ml). The solid was dried in the vacuum oven at 40° C. overnight to afford the product as a bright yellow solid (52.14 g, 84% purity by NMR, 74%).
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65.7 g
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500 mL
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500 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-6-methoxy-3-nitropyridine (25.3 g, 0.134 mol) and a concentrated aqueous ammonia solution (70 ml) in N,N-dimethylformamide (200 ml) was stirred at 70° C. for 4 hours and 15 minutes. The reaction mixture was cooled to room temperature and then diluted with water. The resulted precipitate was collected by filtration to yield the title compound (16.8 g, 99.2 mmol, 74.0%) as a yellow solid.
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25.3 g
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70 mL
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200 mL
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0 (± 1) mol
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Yield
74%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

2,6-Dichloro-3-nitropyridine, 25.0 gm (0.129 mole) was dissolved in methanol (50.0 ml) at room temperature. To the solution thus obtained, 25.0% aqueous ammonia solution 12.2 ml (0.179 mole) was charged at room temperature. The resulting mixture was heated to 35°–40° C. for 2.0 hrs. The reaction was monitored by TLC. After the completion of the reaction, the mixture was cooled to 20° C. The solid obtained was washed, filtered with methanol and dried to yield 12.50 gm of 2-amino-6-methoxy-3-nitro pyridine (56.45%) with the HPLC purity of 99.3%: Melting point 192°–195° C.; 1HNMR: (DMSO D6) δ6.75–6.77 ppm (d, 1H), δ8.38–8.40 (d, 1H).
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0 (± 1) mol
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50 mL
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12.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described for 2-Amino-6-methoxy-3-nitropyridine?

A: The research highlights an efficient one-pot synthesis method for 2-Amino-6-methoxy-3-nitropyridine starting from 2,6-dichloro-3-nitropyridine. [, ] This approach offers advantages over multi-step procedures by reducing reaction time, minimizing waste generation, and potentially increasing overall yield. [, ] The optimized conditions, including the use of ammonium hydroxide and methanol in sodium hydroxide solution, provide a streamlined approach for obtaining the desired compound with high purity. []

Q2: What spectroscopic techniques were employed to characterize the synthesized 2-Amino-6-methoxy-3-nitropyridine?

A: The synthesized 2-Amino-6-methoxy-3-nitropyridine was characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide complementary information regarding the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.

Q3: Are there any computational studies investigating 2-Amino-6-methoxy-3-nitropyridine?

A: Yes, Density Functional Theory (DFT) has been employed to investigate the vibrational spectroscopic properties and structural characteristics of 2-Amino-6-methoxy-3-nitropyridine. [] This computational approach provides insights into the molecule's electronic structure, vibrational modes, and overall geometry, complementing experimental findings.

Q4: What are the potential applications of 2-Amino-6-methoxy-3-nitropyridine based on its chemical structure?

A: While the provided research focuses on the synthesis and characterization of 2-Amino-6-methoxy-3-nitropyridine, its chemical structure suggests potential applications as a building block in organic synthesis. [] The presence of the amino, methoxy, and nitro groups offers diverse reactivity, making it a valuable precursor for synthesizing more complex molecules with potential biological or pharmaceutical relevance. Further research is needed to explore specific applications and derivatives of this compound.

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